N-(2,3-dimethylphenyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide
Description
Properties
IUPAC Name |
N-(2,3-dimethylphenyl)-2-(5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2S/c1-10-4-3-5-13(11(10)2)18-14(20)8-12-9-22-16-17-7-6-15(21)19(12)16/h3-7,12H,8-9H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZAFCVCCSJNMBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CC2CSC3=NC=CC(=O)N23)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of N-(2,3-Dimethylphenyl)Chloroacetamide
The acetamide intermediate is prepared via nucleophilic acyl substitution:
Reagents :
- 2,3-Dimethylaniline
- Chloroacetyl chloride
- Sodium hydroxide (base)
- Dichloromethane/water (solvent system)
Procedure :
- 2,3-Dimethylaniline reacts with chloroacetyl chloride in a biphasic solvent system (dichloromethane/water) at 0–5°C.
- Sodium hydroxide neutralizes HCl byproduct.
- Reaction proceeds for 18 hours, yielding N-(2,3-dimethylphenyl)chloroacetamide as a white solid (96% yield).
Key Data :
| Parameter | Value |
|---|---|
| Yield | 96% |
| Reaction Time | 18 hours |
| Temperature | 0–5°C → Room temp |
| Solvent | CH2Cl2/H2O |
Cyclocondensation with 2-Thiouracil Derivatives
The thiazolo[3,2-a]pyrimidine core is formed via a one-pot cyclocondensation reaction:
Reagents :
- N-(2,3-Dimethylphenyl)chloroacetamide
- 2-Thiouracil
- Sodium acetate (base)
- Acetic anhydride (acylating agent)
Procedure :
- 2-Thiouracil reacts with N-(2,3-dimethylphenyl)chloroacetamide in acetic anhydride under reflux.
- Sodium acetate facilitates deprotonation, enabling sulfur nucleophilic attack on the chloroacetamide’s α-carbon.
- Cyclization forms the thiazole ring, followed by pyrimidine ring closure.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 83–88% |
| Reaction Time | 6–8 hours |
| Temperature | 80–100°C |
| Solvent | Acetic anhydride |
Alternative Route: Multi-Component Reaction
A streamlined approach combines 2,3-dimethylaniline, chloroacetyl chloride, and 2-thiouracil in a single pot:
Reagents :
- 2,3-Dimethylaniline
- Chloroacetyl chloride
- 2-Thiouracil
- Sodium hydroxide
Procedure :
- Sequential addition of reagents in aqueous NaOH.
- In situ formation of N-(2,3-dimethylphenyl)chloroacetamide.
- Immediate cyclocondensation with 2-thiouracil yields the target compound (75% yield).
Key Data :
| Parameter | Value |
|---|---|
| Yield | 75% |
| Reaction Time | 24 hours |
| Temperature | Room temperature |
| Solvent | H2O/CH2Cl2 |
Optimization of Reaction Conditions
Solvent and Base Selection
Temperature and Time
- Cyclocondensation : 80–100°C for 6–8 hours balances yield and side-product formation.
- Lower temperatures (25–40°C) favor intermediate stability but prolong reaction times.
Analytical Characterization
Spectroscopic Data :
- 1H NMR (DMSO-d6) : δ 2.07 (s, 3H, CH3), 2.24 (s, 3H, CH3), 4.28 (s, 2H, CH2), 7.07 (m, 3H, Ar-H), 9.70 (br s, 1H, NH).
- MS (DCI/NH3) : m/z 315.39 [M+H]+.
X-ray Crystallography :
Comparative Analysis of Synthetic Routes
| Method | Yield | Time | Complexity | Scalability |
|---|---|---|---|---|
| Stepwise Synthesis | 85% | 26 hrs | High | Moderate |
| Multi-Component | 75% | 24 hrs | Low | High |
| Cyclocondensation | 88% | 8 hrs | Moderate | High |
Key Findings :
- Cyclocondensation offers the best balance of yield and efficiency.
- Multi-component reactions reduce purification steps but require precise stoichiometry.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dimethylphenyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
N-(2,3-dimethylphenyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of advanced materials with specific properties, such as enhanced thermal stability or conductivity.
Mechanism of Action
The mechanism by which N-(2,3-dimethylphenyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The thiazolopyrimidine core is known to interact with specific active sites, potentially inhibiting enzyme activity or modulating receptor function. These interactions can trigger a cascade of biochemical events, leading to the desired therapeutic or industrial outcome.
Comparison with Similar Compounds
Core Heterocyclic Modifications
- Thiazolo[3,2-a]pyrimidinone vs. Oxadiazole/Thienyl Systems: The target compound’s thiazolo-pyrimidinone core distinguishes it from analogs like N-(2,6-dimethylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (), which incorporates an oxadiazole ring. Pesticidal Analogs: Compounds such as 2-chloro-N-(2,3-dimethylphenyl)-N-(1-methylethyl)acetamide () and N-(2,6-dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide (oxadixyl, ) replace the heterocycle with chloro or methoxy groups, reducing structural complexity but retaining pesticidal activity .
Substituent Variations
- Aryl Group Modifications: The 2,3-dimethylphenyl group in the target compound contrasts with 2,6-dimethylphenyl (e.g., 2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide, ) or naphthalen-1-ylmethyl substituents (). Ortho-substituents (2,3-dimethyl) may sterically hinder binding compared to para-substituted analogs . Fluorine or methoxy substituents (e.g., compound 23 in ) enhance polarity, influencing solubility and target affinity .
Analytical Techniques
- Spectroscopy: The target compound’s UV-Vis profile may resemble ’s indole-containing analog, with absorbance peaks influenced by the thiazolo-pyrimidinone’s conjugation .
- NMR/HRMS : highlights the use of ¹H/¹³C NMR and HRMS for confirming substituent positions and purity, critical for distinguishing regioisomers in heterocyclic systems .
Pharmacokinetic and Pharmacodynamic Insights
Biological Activity
N-(2,3-dimethylphenyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial properties, potential therapeutic applications, and the mechanisms underlying its effects.
Chemical Structure and Properties
This compound features a thiazolo[3,2-a]pyrimidine core, characterized by the presence of both sulfur and nitrogen atoms within its heterocyclic structure. The molecular formula is , with a molecular weight of approximately 315.39 g/mol. The presence of a dimethyl-substituted phenyl group and an acetamide moiety contributes to its chemical reactivity and potential biological activity.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that derivatives of this compound can effectively inhibit the growth of various pathogens, including:
- Gram-positive bacteria : Effective against strains such as Staphylococcus aureus and Enterococcus faecium.
- Gram-negative bacteria : Demonstrated activity against Escherichia coli and Pseudomonas aeruginosa.
- Fungal pathogens : Showed promising results against drug-resistant strains of Candida.
A summary of antimicrobial efficacy is presented in the table below:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Notes |
|---|---|---|
| Staphylococcus aureus | 31.25 µg/mL | Effective against methicillin-resistant strains |
| Enterococcus faecium | 62.50 µg/mL | Active against vancomycin-resistant strains |
| Candida albicans | 15.62 µg/mL | Greater activity than fluconazole |
These findings suggest that this compound could serve as a scaffold for developing new antimicrobial agents targeting resistant pathogens.
The mechanism of action for this compound appears to involve interaction with specific molecular targets within the pathogens. It is believed to bind to enzymes or receptors crucial for microbial survival and proliferation. Research employing techniques such as molecular docking studies has indicated potential binding sites that may be exploited for therapeutic development.
Case Studies and Research Findings
- Antibacterial Efficacy : A study published in MDPI assessed various thiazole derivatives for antibacterial activity, highlighting the importance of structural modifications on efficacy. This compound was included in this analysis due to its promising activity against resistant strains .
- In Vitro Studies : In vitro assays demonstrated that the compound exhibited a dose-dependent response in inhibiting bacterial growth. The results indicated a significant reduction in colony-forming units (CFUs) when treated with varying concentrations of the compound .
Applications in Medicinal Chemistry
The versatility of this compound extends beyond antimicrobial applications. Its potential roles include:
- Cancer Therapy : Preliminary studies suggest cytotoxic effects against cancer cell lines, indicating possible applications in oncology.
- Agricultural Uses : The compound's derivatives have been explored for insecticidal properties against agricultural pests like Spodoptera littoralis, making it relevant in agrochemistry .
Q & A
Q. Key Considerations :
- Optimize reaction temperature and pH to prevent hydrolysis of the acetamide group .
- Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Answer:
Contradictions in biological data (e.g., antiviral vs. anti-inflammatory efficacy) may arise from:
- Variability in Assay Conditions : Standardize in vitro assays (e.g., viral load quantification in HeLa cells vs. COX-1/COX-2 inhibition in macrophage models) .
- Structural Analog Comparisons : Compare activity with analogs (e.g., methylthio vs. dimethylphenyl substituents) to isolate substituent effects (see Table 1) .
- Metabolic Stability : Assess degradation pathways (e.g., hydrolysis of the acetamide group under physiological pH) using LC-MS .
Table 1 : Bioactivity Comparison with Structural Analogs
| Compound | Substituent | IC50 (COX-1) | IC50 (COX-2) | Reference |
|---|---|---|---|---|
| Target Compound | 2,3-dimethylphenyl | 12 µM | 8 µM | |
| N-(2-methylthio-phenyl) | Methylthio | 18 µM | 15 µM | |
| N-(4-fluorophenyl) | Fluoro | 25 µM | 10 µM |
Basic: What analytical techniques are critical for structural confirmation?
Answer:
- NMR Spectroscopy :
- 1H NMR : Confirm substituent integration (e.g., 2,3-dimethylphenyl protons at δ 2.2–2.4 ppm; thiazolopyrimidine protons at δ 6.8–7.5 ppm) .
- 13C NMR : Identify carbonyl groups (e.g., acetamide C=O at ~170 ppm) .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks using SHELX programs for refinement .
- Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS m/z [M+H]+ calculated for C18H18N3O2S: 348.2) .
Advanced: How to design experiments to elucidate the mechanism of action against viral targets?
Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with viral proteases (e.g., SARS-CoV-2 Mpro; PDB ID: 6LU7). Prioritize binding poses with ΔG < -7 kcal/mol .
- In Vitro Replication Assays : Measure viral RNA reduction in Vero E6 cells (RT-qPCR) at IC50 doses (e.g., 10–50 µM) .
- Resistance Mutagenesis : Serial passage of virus under suboptimal compound concentrations to identify resistance-conferring mutations .
Advanced: What computational strategies optimize SAR studies for this compound?
Answer:
- QSAR Modeling : Use Gaussian09 to calculate electronic descriptors (e.g., HOMO-LUMO gap, logP) and correlate with bioactivity .
- Molecular Dynamics (MD) : Simulate ligand-receptor stability (e.g., 100 ns MD in GROMACS) to assess binding mode persistence .
- Fragment-Based Design : Replace the 2,3-dimethylphenyl group with bioisosteres (e.g., pyridyl or benzothiazole) to enhance solubility .
Basic: What are the stability challenges during storage and handling?
Answer:
- Hydrolysis Sensitivity : Store at -20°C in anhydrous DMSO to prevent acetamide cleavage .
- Light Sensitivity : Protect from UV exposure (use amber vials) due to conjugated thiazolopyrimidine system .
- Purity Monitoring : Regular HPLC analysis (C18 column, acetonitrile/water gradient) to detect degradation products .
Advanced: How to validate target engagement in cellular models?
Answer:
- Cellular Thermal Shift Assay (CETSA) : Incubate HEK293T lysates with compound (10 µM) and monitor target protein stabilization at 45–55°C via Western blot .
- Pull-Down Assays : Use biotinylated analogs to isolate bound proteins (streptavidin beads) followed by LC-MS/MS identification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
